molecular formula C8H6BrNO2 B576316 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one CAS No. 1199-04-8

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Cat. No. B576316
CAS RN: 1199-04-8
M. Wt: 228.045
InChI Key: GUBFXJAFQXKEIT-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a chemical compound with the molecular formula C8H6BrNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO2/c9-6-3-4-7(12-8(11)10-5-6)2-1-6/h1-4H,5H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has a molecular weight of 228.045. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one are not mentioned in the sources I found, similar compounds have shown potential as anticancer agents . This suggests that future research could explore the biological activity of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one and its potential applications in medicine.

properties

IUPAC Name

6-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFXJAFQXKEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670392
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

CAS RN

1199-04-8
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(aminomethyl)-4-bromophenol (I) (1.16 g, 5.7 mmol), triethylamthylamine (III) and carbonyldiimidazole (II) (1.86 g, 11.5 mmol) in anhydrous THF (100 ml) is refluxed for 4 hours. The solvent is evaporated and the residue dissolved in dichloromethane (DCM) (100 ml). The organic solution is washed with 1N HCl (20 ml×3) and then with brine (50 ml). The solvent is then evaporated and the resulting residue is purified by chromatography to give 6-bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one as a white powder.
Quantity
1.16 g
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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